![molecular formula C10H20N2O2 B3105671 Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate CAS No. 1544167-84-1](/img/structure/B3105671.png)
Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate” are not explicitly mentioned in the available resources. The reactivity of this compound would depend on its molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. These properties include things like melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Synthesis and Material Applications
Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate, while not directly mentioned, has chemical relatives involved in material science research. For instance, compounds like dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate have been synthesized and evaluated for their light stabilizing properties in polymers, highlighting the potential of similar compounds in materials science applications (Deng Yi, 2008).
Corrosion Inhibition
Studies have also explored the effectiveness of structurally related bipyrazolic derivatives as corrosion inhibitors for steel in acidic environments, suggesting that this compound could have applications in corrosion protection (Missoum et al., 2013).
Polymorphism and Structural Studies
Research into amino alcohol salts with quinaldinate reveals insights into polymorphism and hydrogen bonding, which could be relevant for understanding the structural properties and interactions of this compound in various applications (Podjed & Modec, 2022).
Scale and Corrosion Inhibition Performance
The synthesis and characterization of polyaspartic acid derivatives, including the use of 2-amino-2-methyl-1-propanol, demonstrate significant scale and corrosion inhibition performance, hinting at the potential for this compound in similar domains (Shi et al., 2017).
Fluorescence Derivatization of Amino Acids
Exploration into the fluorescence derivatization of amino acids with naphthalen-1-ylamino propanoic acid derivatives showcases the potential for compounds like this compound in biochemical assays and research, contributing to advancements in fluorescence studies (Frade et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-12-5-3-8(4-6-12)7-9(11)10(13)14-2/h8-9H,3-7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVUIPPOGWFXQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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